molecular formula C20H18N4O5S B15153852 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide

2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B15153852
M. Wt: 426.4 g/mol
InChI Key: VXMGREOLKUJJMU-UHFFFAOYSA-N
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Description

2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a sulfonamide group, a nitro group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Sulfonylation: The nitrated compound is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base like pyridine.

    Amidation: The sulfonylated compound is reacted with 3-aminomethylpyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation steps to ensure consistent quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products

    Reduction: 2-{[(4-methyl-3-aminophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

    Hydrolysis: 3-aminomethylpyridine and the corresponding carboxylic acid.

Scientific Research Applications

2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein binding due to its structural features.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the nitro group can participate in redox reactions. The pyridine moiety can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-methylphenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide
  • **2-{[(4-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide
  • **2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-2-ylmethyl)benzamide

Uniqueness

2-{[(4-methyl-3-nitrophenyl)sulfonyl]amino}-N-(pyridin-3-ylmethyl)benzamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups with the pyridine moiety enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C20H18N4O5S

Molecular Weight

426.4 g/mol

IUPAC Name

2-[(4-methyl-3-nitrophenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C20H18N4O5S/c1-14-8-9-16(11-19(14)24(26)27)30(28,29)23-18-7-3-2-6-17(18)20(25)22-13-15-5-4-10-21-12-15/h2-12,23H,13H2,1H3,(H,22,25)

InChI Key

VXMGREOLKUJJMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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